molecular formula C18H14N4O B1609316 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine CAS No. 216661-72-2

6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine

货号: B1609316
CAS 编号: 216661-72-2
分子量: 302.3 g/mol
InChI 键: KEAIZNUXWMQAGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS RN 216661-72-2) is a fused, planar nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . This pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure for designing combinatorial libraries and is recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The compound's rigid framework is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets such as kinases . In recent computational molecular docking studies, this specific compound was investigated in silico for its potential as an anti-Alzheimer's agent, where it was docked against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy . This highlights its research value in neurodegenerative disease. Furthermore, derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated promising antitumor activity through various mechanisms, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . They can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways essential for cancer cell proliferation and survival . Researchers will receive the compound with the molecular formula C18H14N4O and a molecular weight of 302.33 g/mol . It is characterized by a predicted density of 1.26±0.1 g/cm3 and a pKa of 3.53±0.12 . For research purposes, the material should be stored in a cool, dry, and well-ventilated area, away from incompatible substances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

6-(4-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-23-16-6-4-13(5-7-16)15-10-20-18-17(11-21-22(18)12-15)14-3-2-8-19-9-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAIZNUXWMQAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CN=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416188
Record name 6-(4-Methoxy-phenyl)-3-pyridin-3-yl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216661-72-2
Record name 6-(4-Methoxy-phenyl)-3-pyridin-3-yl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

General Synthetic Strategy

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine, typically proceeds via the condensation of appropriately substituted amino-pyrazoles with α,β-unsaturated carbonyl compounds or their equivalents, followed by cyclization and further functional group transformations.

A representative method involves:

  • Step 1: Preparation of 3-amino-4-arylpyrazoles as key intermediates. The aryl group at the 4-position corresponds to the 4-methoxyphenyl substituent in the target compound.

  • Step 2: Reaction of these amino-pyrazoles with ethyl 2-aryl-3-hydroxypropenoates (or related α,β-unsaturated esters) bearing the pyridin-3-yl substituent. This condensation under reflux conditions in solvents such as diglyme or ethylene glycol leads to the formation of the pyrazolo[1,5-a]pyrimidine core system.

  • Step 3: Post-cyclization modifications, such as chlorination with phosphorus oxychloride (POCl3), enable the introduction of reactive sites (e.g., 7-chloro derivatives) for further nucleophilic substitution reactions to install additional functional groups if needed.

This approach is supported by literature describing the synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines, where the 3-position is substituted with various aryl or heteroaryl groups to modulate biological activity and physicochemical properties.

Detailed Preparation Method

Based on the synthetic methodologies reported for related pyrazolo[1,5-a]pyrimidine derivatives, the preparation of this compound can be outlined as follows:

Step Reagents/Conditions Description Yield/Notes
1. Synthesis of 3-amino-4-(4-methoxyphenyl)pyrazole Starting from hydrazine and 4-methoxyphenyl-substituted β-ketoesters or equivalents Formation of amino-pyrazole intermediate with 4-methoxyphenyl substitution at the 4-position Commercially available or synthesized as per literature
2. Condensation with ethyl 2-(pyridin-3-yl)-3-hydroxypropenoate Reflux in diglyme or ethylene glycol for ~8 hours Cyclocondensation forms the pyrazolo[1,5-a]pyrimidine core with pyridin-3-yl at 3-position and 4-methoxyphenyl at 6-position Precipitate collected by filtration; purity confirmed by TLC
3. Optional chlorination POCl3 treatment under reflux Conversion to 7-chloro derivative for further functionalization if required Useful intermediate for nucleophilic substitution
4. Nucleophilic substitution (if applicable) Reaction with nucleophiles such as sodium methoxide or morpholine Installation of additional substituents at reactive positions High selectivity and yield

This general synthetic route is consistent with the one-step reaction between amino-pyrazoles and α,β-unsaturated esters described in the literature for similar pyrazolo[1,5-a]pyrimidine derivatives.

Reaction Conditions and Optimization

  • Solvent: Diglyme or ethylene glycol are preferred for the condensation step due to their high boiling points, facilitating reflux conditions necessary for cyclization.

  • Temperature: Reflux temperatures (~190-200 °C for diglyme) are maintained for 6-8 hours to ensure complete reaction.

  • Stoichiometry: Equimolar amounts of amino-pyrazole and α,β-unsaturated ester are used to maximize yield.

  • Purification: The product typically precipitates out and can be isolated by filtration; further purification by recrystallization or chromatography may be employed.

Research Findings on Preparation

  • The condensation approach provides a straightforward and efficient route to 3,6-disubstituted pyrazolo[1,5-a]pyrimidines with good yields (often above 70%).

  • Chlorination with POCl3 is a valuable step to introduce reactive sites for further derivatization, enabling structural diversity in the pyrazolo[1,5-a]pyrimidine scaffold.

  • The selective substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core is facilitated by the differential reactivity of chlorine atoms introduced during chlorination, allowing for targeted functionalization.

  • The method allows for the incorporation of various aryl and heteroaryl groups at the 3- and 6-positions, including pyridinyl and methoxyphenyl moieties, which are important for tuning biological activities.

Summary Table of Key Preparation Steps

Intermediate/Compound Starting Materials Reaction Type Conditions Yield (%) Notes
3-Amino-4-(4-methoxyphenyl)pyrazole Hydrazine + 4-methoxyphenyl β-ketoester Pyrazole formation Standard conditions Commercially available or synthesized Key intermediate
This compound 3-Amino-4-(4-methoxyphenyl)pyrazole + ethyl 2-(pyridin-3-yl)-3-hydroxypropenoate Cyclocondensation Reflux in diglyme/ethylene glycol, 8 h ~70-90 Core bicyclic structure formed
7-Chloro derivative (optional) Pyrazolo[1,5-a]pyrimidine core Chlorination POCl3 reflux ~60 Intermediate for further substitution
Substituted derivatives 7-Chloro intermediate + nucleophile Nucleophilic substitution Room temp or reflux >90 Enables structural diversity

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.

    Reduction: Reduction reactions might target the pyrazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could introduce various functional groups.

科学研究应用

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with pyrazole and pyrimidine rings are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

作用机制

The mechanism of action for 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Similarity Score* Key Properties/Applications References
3-Phenylpyrazolo[1,5-a]pyrimidine 3-Ph 0.73 Lower lipophilicity; explored as kinase inhibitors
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine 6-(4-F-Ph) 0.69 Enhanced metabolic stability; antimicrobial activity
6-(4-Methoxyphenyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine 3-Thiophene N/A Sulfur atom improves π-stacking; antitumor potential
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine 5,7-CF3; 2-Ph; 3-(4-OH-Ph) N/A ERβ-selective antagonist (36-fold selectivity)
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine 6-(Cl, CF3-Py); 3-(4-MeO-Ph) N/A High molecular weight (404.8 g/mol); potential CNS activity

*Similarity scores calculated using Tanimoto coefficients ().

Key Observations:
  • Substituent Position 3: Replacing pyridin-3-yl with phenyl (e.g., 3-phenyl) reduces hydrogen-bonding capacity, impacting target affinity .
  • Substituent Position 6 : The 4-methoxyphenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl analogues, which may improve membrane permeability but reduce aqueous solubility .
  • Trifluoromethyl Groups : Analogues with CF3 groups (e.g., compound in ) exhibit improved metabolic stability and ERβ antagonism due to electronegativity and steric effects .
Antitumor Activity:
  • Pyrazolo[1,5-a]pyrimidine 7c (IC50 = 2.70 µM against HEPG2-1) outperforms the target compound in cytotoxicity, likely due to its 3-(dimethylamino)acryloyl substituent .
  • The target compound’s pyridinyl group may favor kinase inhibition (e.g., tropomyosin receptor kinases) over direct cytotoxicity .
Receptor Binding:
  • The ERβ-selective antagonist in demonstrates that trifluoromethyl groups and hydroxylphenyl substituents are critical for subtype selectivity, a feature absent in the target compound .
Antimicrobial Activity:
  • 6-(4-Fluorophenyl) analogues show broad-spectrum antimicrobial activity, whereas the target compound’s efficacy remains underexplored .

Physicochemical Properties

Table 2: Calculated Properties of Selected Analogues
Compound Molecular Weight LogP* Topological Polar Surface Area (Ų)
Target Compound 333.34 3.1 52.3
3-Phenylpyrazolo[1,5-a]pyrimidine 221.24 2.8 45.6
6-[3-Chloro-5-(CF3)-Py]-3-(4-MeO-Ph) 404.77 4.0 52.3
ERβ Antagonist () 479.35 5.2 58.7

*Predicted using XLogP3 ().

  • The target compound’s moderate LogP (3.1) suggests balanced solubility and permeability, favorable for oral bioavailability.

生物活性

6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14N4O
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 216661-72-2
  • PubChem CID : 5329458

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In a study assessing various derivatives against multidrug-resistant bacteria, significant antibacterial activity was observed. The compound exhibited a bactericidal effect comparable to established antibiotics such as Erythromycin and Amikacin .

CompoundActivity TypeMechanism of ActionReference
This compoundAntibacterialDisruption of bacterial cell wall synthesis

Antibiofilm Activity

In addition to its antibacterial properties, this compound also demonstrated substantial antibiofilm activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential utility in treating biofilm-related infections, which are notoriously difficult to manage due to their resistance mechanisms .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold is well-known for its anticancer properties. Compounds within this class have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of protein kinases and modulation of apoptotic pathways. The specific anticancer activity of this compound remains an area for further investigation, but preliminary data suggest promising results in inducing cell death in cancerous cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular processes critical for pathogen survival and proliferation.
  • Cell Signaling Modulation : It might interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and biofilm formation is a key mechanism through which this compound exhibits its antimicrobial effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazolo[1,5-a]pyrimidines:

  • A study published in Molecules reported the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their antibacterial and anticancer activities. The findings indicated that modifications at specific positions on the pyrazole ring could enhance biological activity significantly .
  • Another research article focused on the photophysical properties of pyrazolo[1,5-a]pyrimidines, highlighting their potential as biomarkers in cancer research due to their unique fluorescence characteristics when interacting with lipid droplets in cancer cells .

常见问题

Q. What are the most efficient synthetic routes for preparing 6-(4-methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine?

A three-step one-pot synthesis under ultrasound irradiation has been developed for pyrazolo[1,5-a]pyrimidine derivatives. This method uses 5-aminopyrazole intermediates reacted with formylated compounds in aqueous media with KHSO₄, achieving regioselectivity confirmed by X-ray crystallography . Alternative routes involve palladium-catalyzed coupling reactions, such as those employing cesium carbonate, BINAP ligands, and cyclopentylamine in toluene . For functionalization, nucleophilic substitution (e.g., NaH/K₂CO₃ in DMF) and reduction/oxidation steps (e.g., LiAlH₄, KMnO₄) are common .

Q. How can the structural identity of this compound be confirmed?

Multimodal characterization is critical:

  • X-ray crystallography resolves regioselectivity and confirms substituent positions (e.g., triclinic space group P-1 with unit cell parameters a = 8.0198 Å, b = 14.0341 Å, c = 14.2099 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks. For example, pyridinyl protons appear as distinct doublets near δ 8.5–9.0 ppm, while methoxyphenyl groups show singlet peaks for -OCH₃ at δ ~3.8 ppm .
  • Mass spectrometry (MS) validates molecular weight (e.g., C₂₀H₁₅N₅O₂F₂ has a theoretical m/z of 395.36) .

Q. What are the primary biological targets of this compound?

Pyrazolo[1,5-a]pyrimidine derivatives are frequently kinase inhibitors. For example:

  • AMPK inhibition : Dorsomorphin analogs (structurally similar) selectively inhibit AMPK and BMP signaling, but off-target effects like autophagy induction in cancer cells have been observed .
  • TRK/RET kinase inhibition : Substitutions at the pyridinyl and methoxyphenyl positions enhance selectivity for oncogenic kinases (e.g., RET in thyroid cancer) .

Advanced Research Questions

Q. How does the substitution pattern influence structure-activity relationships (SAR) in kinase inhibition?

  • Methoxyphenyl group : The 4-methoxy moiety enhances solubility and π-stacking interactions in kinase binding pockets. Replacing -OCH₃ with electron-withdrawing groups (e.g., -CF₃) reduces potency .
  • Pyridinyl group : 3-Pyridinyl improves cellular permeability vs. 4-pyridinyl analogs. Nitrogen positioning affects hydrogen bonding with kinase catalytic domains .
  • Pyrazolo[1,5-a]pyrimidine core : Fluorination at C7 (e.g., -CF₂H) increases metabolic stability but may reduce target affinity .

Q. How can researchers address contradictions in mechanistic data?

Example: Dorsomorphin dihydrochloride induces autophagy in cancer cells independent of AMPK inhibition . To resolve such contradictions:

  • Use AMPK-knockout cell lines to isolate AMPK-dependent effects.
  • Perform phosphoproteomics to identify alternative pathways (e.g., mTOR or BMP/Smad signaling).
  • Validate results with selective AMPK activators/inhibitors (e.g., Compound C vs. AICAR) .

Q. What strategies improve selectivity against off-target kinases?

  • Crystallographic docking : Resolve binding modes using X-ray structures (e.g., PDB ID for AMPK) to design steric hindrance at non-conserved kinase regions .
  • Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to assess selectivity across 400+ kinases. For example, a 3-pyridinyl substituent reduces SYK and JAK3 off-target activity .
  • Prodrug approaches : Mask polar groups (e.g., -OH) to limit interactions with non-target kinases .

Q. How do crystallography data inform synthetic optimization?

The X-ray structure of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (analog) reveals planar geometry and π-π stacking between pyridinyl and kinase hydrophobic pockets. This supports introducing bulky substituents (e.g., tetrahydropyranyl) to enhance binding .

Methodological Recommendations

  • Synthetic Challenges : Optimize ultrasound parameters (frequency, power) to minimize byproducts in one-pot reactions .
  • Analytical Workflows : Combine HPLC purity analysis (>99%) with LC-MS for trace impurity detection .
  • Biological Assays : Use IC₅₀ shift assays in ATP-competitive kinase studies to differentiate allosteric vs. competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。